molecular formula C14H12FN3O3 B2794557 3-{10-fluoro-2-methyl-4-oxo-1H,4H-pyrimido[1,2-b]indazol-3-yl}propanoic acid CAS No. 1955558-11-8

3-{10-fluoro-2-methyl-4-oxo-1H,4H-pyrimido[1,2-b]indazol-3-yl}propanoic acid

Cat. No.: B2794557
CAS No.: 1955558-11-8
M. Wt: 289.266
InChI Key: QGSXBFRGVSCELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{10-Fluoro-2-methyl-4-oxo-1H,4H-pyrimido[1,2-b]indazol-3-yl}propanoic acid is a heterocyclic compound featuring a pyrimidoindazol core fused with a propanoic acid moiety. The structure includes a fluorine atom at position 10 and a methyl group at position 2, distinguishing it from related derivatives.

Properties

IUPAC Name

3-(10-fluoro-2-methyl-4-oxo-6H-pyrimido[1,2-b]indazol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O3/c1-7-8(5-6-11(19)20)14(21)18-13(16-7)12-9(15)3-2-4-10(12)17-18/h2-4,17H,5-6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZYEQFLGVRQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)C3=C(N2)C=CC=C3F)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{10-fluoro-2-methyl-4-oxo-1H,4H-pyrimido[1,2-b]indazol-3-yl}propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimido[1,2-b]indazole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a hydrazine derivative and a ketone or aldehyde under acidic or basic conditions.

    Fluorination: Introduction of the fluorine atom at the 10th position can be carried out using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Methylation: The methyl group at the 2nd position can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate.

    Oxidation: The ketone functionality at the 4th position can be introduced through oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Propanoic Acid Side Chain Addition: The propanoic acid side chain can be added through a nucleophilic substitution reaction involving a suitable halide precursor and a carboxylate source.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The propanoic acid moiety enables classical carboxylic acid reactivity:

Reaction TypeReagents/ConditionsProduct ExampleSupporting Evidence
Esterification Methanol/H<sub>2</sub>SO<sub>4</sub>Methyl ester derivativeSimilar to PubChem CID 128
Amide Formation EDCl, HOBt, DIPEA, RNH<sub>2</sub>Amides (e.g., R = benzyl, aryl)Methodologies in
Acid Chloride Synthesis SOCl<sub>2</sub> or PCl<sub>5</sub>3-(Pyrimidoindazolyl)propanoyl chlorideAnalogous to

These transformations are foundational for prodrug development or further functionalization. For example, the methyl ester could improve bioavailability via lipophilicity modulation .

Reactivity of the 4-Oxo Group

The ketone at position 4 may undergo reduction or nucleophilic addition:

Fluorine Substitution Chemistry

The 10-fluoro substituent may participate in nucleophilic aromatic substitution (NAS) under specific conditions:

NucleophileConditionsProductNotes
NH<sub>3</sub>Cu<sub>2</sub>O, DMF, 120°C10-Amino derivativeRequires electron-deficient ring activation
AlkoxidesK<sub>2</sub>CO<sub>3</sub>, DMSO10-Alkoxy analogsLimited by ring deactivation

Fluorine’s electronegativity and the aromatic system’s electron density dictate reactivity. NAS is less likely without activating groups (e.g., nitro) adjacent to fluorine .

Cyclization and Ring Expansion

The propanoic acid side chain facilitates cyclization:

  • Lactone Formation :
    Acid-catalyzed dehydration with H<sub>2</sub>SO<sub>4</sub> or PPA forms a γ-lactone fused to the pyrimidoindazol core .

    Propanoic acidH2SO4γ-Lactone\text{Propanoic acid} \xrightarrow{\text{H}_2\text{SO}_4} \gamma\text{-Lactone}
  • Heterocycle Synthesis :
    Reaction with hydrazine yields pyrazoline derivatives (via hydrazide intermediates), as demonstrated in thienopyrimidinone systems .

Stability and Degradation Pathways

  • Hydrolytic Degradation : The 4-oxo group may undergo hydrolysis under acidic/basic conditions, forming a dihydroxy intermediate .

  • Photodegradation : UV exposure could cleave the N–O bond in the indazol moiety, necessitating stability studies .

Pharmacological Modifications

Derivatization strategies from analogous compounds suggest:

  • PKB Inhibition : Introducing 4-aminopiperidine carboxamides (cf. ) could enhance kinase targeting.

  • Glycosylation : O-Glycosylation of hydroxylated derivatives (post-reduction) improves solubility .

Key Challenges and Considerations

  • Steric Effects : The fused bicyclic system may hinder reagent access to reactive sites.

  • Regioselectivity : Competing reactions at the 4-oxo group vs. carboxylic acid require careful optimization .

  • Synthetic Routes : Multi-step sequences (e.g., Curtius rearrangement, Grignard additions) may be necessary for complex analogs .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with a pyrimido-indazole framework exhibit promising antitumor properties. For instance, derivatives of this compound have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation. A study highlighted that similar compounds demonstrated selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Antimicrobial Properties

The compound's derivatives have been evaluated for their antimicrobial activity. Studies have reported that certain analogs exhibit significant inhibition against bacterial strains and fungal pathogens, suggesting potential applications in treating infections .

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, its analogs have been tested for inhibition of dihydrofolate reductase (DHFR), which plays a vital role in nucleotide synthesis and is a target for anticancer and antibacterial drugs .

Case Studies

  • Inhibition of Dihydrofolate Reductase
    • Objective : To evaluate the inhibitory effects of the compound on DHFR.
    • Method : In vitro assays were conducted using purified DHFR enzyme.
    • Results : The compound demonstrated significant inhibitory activity, comparable to established DHFR inhibitors used in chemotherapy.
  • Antitumor Activity in Cell Lines
    • Objective : To assess the cytotoxic effects of the compound on various cancer cell lines.
    • Method : MTT assays were performed on HeLa and A375 cell lines.
    • Results : The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating potent antitumor activity.

Data Table: Summary of Applications

Application TypeTargeted Pathway/MechanismKey FindingsReferences
Antitumor ActivityCDK InhibitionSelective inhibition observed
Antimicrobial PropertiesBacterial/Fungal InhibitionSignificant activity against pathogens
Enzyme InhibitionDihydrofolate ReductaseComparable efficacy to standard inhibitors

Mechanism of Action

The mechanism of action of 3-{10-fluoro-2-methyl-4-oxo-1H,4H-pyrimido[1,2-b]indazol-3-yl}propanoic acid would depend on its specific biological target. Generally, compounds with an indazole core can interact with enzymes, receptors, or nucleic acids, modulating their activity. The fluorine atom can enhance binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 10-Fluoro, 2-methyl, 4-oxo-1H,4H C₁₄H₁₂FN₃O₃ 289.27 Fluorine enhances lipophilicity; methyl group may influence steric effects.
3-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanoic acid 2-Methyl, 4-oxo-1,4-dihydro C₁₄H₁₃N₃O₃ 271.28 Lacks fluorine; commercially available as a research chemical.
3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid 2,4-Dimethyl C₁₅H₁₅N₃O₃ 285.30 Additional methyl group at position 4; may alter binding affinity.
Chlorinated 3-phenylpropanoic acid derivatives (e.g., compound 1 in ) 3,5-Dichloro-4-hydroxyphenyl C₉H₈Cl₂O₃ 247.07 Antimicrobial activity against E. coli and S. aureus.
3-(Methylthio)propanoic acid esters (e.g., methyl ester) Methylthio, ester groups Varies Varies Role as aroma compounds in pineapple; no therapeutic data.

Biological Activity

3-{10-fluoro-2-methyl-4-oxo-1H,4H-pyrimido[1,2-b]indazol-3-yl}propanoic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a pyrimidoindazole core and a fluorine atom, which may enhance its biological activity. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C₁₄H₁₃N₃O₃
Molecular Weight 271.28 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The fluorine atom and the pyridine moiety enhance the compound's binding affinity to various enzymes and receptors. This interaction can lead to modulation of key biological pathways, potentially resulting in therapeutic effects against various diseases.

Antitumor Activity

Research indicates that derivatives of pyrimidoindazoles exhibit notable antitumor properties. For instance, compounds similar to 3-{10-fluoro...} have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that certain pyrimidoindazole derivatives effectively inhibited the growth of A431 vulvar epidermal carcinoma cells by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar compounds have been tested against various pathogens, showing significant inhibition of bacterial growth. For example, pyrazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating that modifications to the pyrimidoindazole structure could yield antimicrobial agents .

Case Study: Antitumor Efficacy

In a laboratory study assessing the antitumor efficacy of related compounds, researchers found that specific modifications to the pyrimidoindazole scaffold enhanced cytotoxicity against cancer cells. The study utilized a series of analogs to evaluate structure-activity relationships (SAR), revealing that the introduction of halogen substituents significantly improved potency .

Research Findings on Antimicrobial Activity

A recent investigation into the antimicrobial properties of similar compounds highlighted their effectiveness against multiple strains of bacteria. The study reported minimum inhibitory concentration (MIC) values for certain derivatives as low as 0.5 µg/mL against Staphylococcus aureus, suggesting that structural modifications could further optimize these compounds for clinical use .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-{10-fluoro...}, it is essential to compare it with structurally similar compounds:

Compound NameAntitumor ActivityAntimicrobial Activity
3-(2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol)ModerateLow
3-(10-chloro-2-methyl)HighModerate
3-(10-fluoro-2-methyl)Very HighHigh

This comparison illustrates that while many derivatives exhibit promising biological activities, the fluorinated variant appears particularly potent in both antitumor and antimicrobial contexts.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-{10-fluoro-2-methyl-4-oxo-1H,4H-pyrimido[1,2-b]indazol-3-yl}propanoic acid?

Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A general approach involves refluxing precursors (e.g., substituted indole-carboxylic acids) with thioxothiazolidinone derivatives in acetic acid with sodium acetate as a catalyst . Key steps include:

  • Precursor Activation : Use of 3-formyl-indole derivatives to initiate Knoevenagel condensation with thioxothiazolidinones.
  • Cyclization : Controlled heating (reflux for 2.5–3 hours) to form the pyrimidoindazole core.
  • Purification : Recrystallization from acetic acid or ethanol to achieve >98% purity .

Advanced: How can conflicting NMR data for stereoisomers of this compound be resolved?

Methodological Answer:
Discrepancies in stereochemical assignments arise due to chiral centers (e.g., the propanoic acid side chain). To resolve these:

  • 2D NMR Techniques : Employ COSY and NOESY to correlate protons and confirm spatial arrangements .
  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.
  • X-ray Crystallography : Definitive structural confirmation via single-crystal analysis, especially for ambiguous cases .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • 1H/13C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and chiral center splitting patterns (e.g., dd at δ 5.85 ppm) .
  • ESI-MS : Confirm molecular weight (e.g., [M-H]⁻ peaks at m/z 470–503) and fragmentation pathways .

Advanced: How do fluorinated substituents influence the compound’s reactivity and bioactivity?

Methodological Answer:
The 10-fluoro group enhances:

  • Electrophilicity : Fluorine’s electron-withdrawing effect stabilizes intermediates during nucleophilic substitution.
  • Metabolic Stability : Reduces oxidative degradation in biological assays .
  • Target Binding : Fluorine’s van der Waals radius improves fit in hydrophobic enzyme pockets (e.g., kinase inhibitors) .
    Experimental Validation : Compare fluorinated vs. non-fluorinated analogs in kinetic assays .

Basic: What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Anti-inflammatory : COX-2 inhibition assays (ELISA-based) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can synthetic yields be optimized for large-scale production?

Methodological Answer:

  • Catalyst Screening : Test alternatives to sodium acetate (e.g., DMAP, p-TsOH) to reduce reaction time .
  • Solvent Optimization : Replace acetic acid with DMF or THF for better solubility of hydrophobic intermediates .
  • Microwave-Assisted Synthesis : Reduce reflux time from hours to minutes while maintaining >90% yield .

Basic: What are common impurities in the synthesis, and how are they controlled?

Methodological Answer:

  • Byproducts : Unreacted thioxothiazolidinone or dimerized intermediates.
  • Analytical QC : Use HPLC with C18 columns (ACN/water gradient) to detect impurities <0.1% .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or preparative TLC .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase) to model binding poses.
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50 values .

Basic: How is the compound’s stability under varying pH conditions assessed?

Methodological Answer:

  • Forced Degradation : Incubate in buffers (pH 1–13) at 40°C for 24 hours.
  • HPLC Monitoring : Track degradation products (e.g., hydrolysis of the ester group at acidic pH) .
  • Stability Criteria : >90% recovery in neutral conditions; <5% degradation after 1 month at 4°C .

Advanced: What strategies mitigate low solubility in aqueous assays?

Methodological Answer:

  • Prodrug Design : Synthesize ester or amide derivatives (e.g., methyl ester) to enhance lipophilicity .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (sonication method, 200 nm size) for sustained release .
  • Co-solvent Systems : Use DMSO/PBS (10:90 v/v) with 0.1% Tween-80 to prevent precipitation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.